

3-Chloro-1,1-dimethylcyclohexane chemical structure

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Compound of Interest

Compound Name: 3-Chloro-1,1-dimethylcyclohexane

CAS No.: 35188-27-3

Cat. No.: B14680278

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An In-depth Technical Guide to **3-Chloro-1,1-dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **3-Chloro-1,1-dimethylcyclohexane** (CAS No: 35188-27-3), a halogenated cycloalkane with significant relevance in the study of stereochemistry, reaction mechanisms, and as a potential building block in synthetic chemistry.^{[1][2]} As a Senior Application Scientist, my objective is to provide not just a description of this molecule, but a deeper understanding of its structural nuances and chemical behavior, grounded in foundational principles and experimental considerations.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is **3-Chloro-1,1-dimethylcyclohexane**.^[1] A common point of confusion is the numbering of the substituents. The nomenclature rules dictate that substituents are given the lowest possible locant numbers as a set. Numbering that begins at the carbon with the two methyl groups results in the locant set (1,1,3), which is lower

than the alternative (1,3,3) that would arise from starting at the chloro-substituted carbon. This seemingly minor detail is fundamental for unambiguous communication in chemistry.[3]

The core structure consists of a cyclohexane ring with two methyl groups attached to the same carbon atom (a gem-dimethyl group) and a single chlorine atom.

Chemical Structure of **3-Chloro-1,1-dimethylcyclohexane**:

Caption: 2D structure of **3-Chloro-1,1-dimethylcyclohexane**.

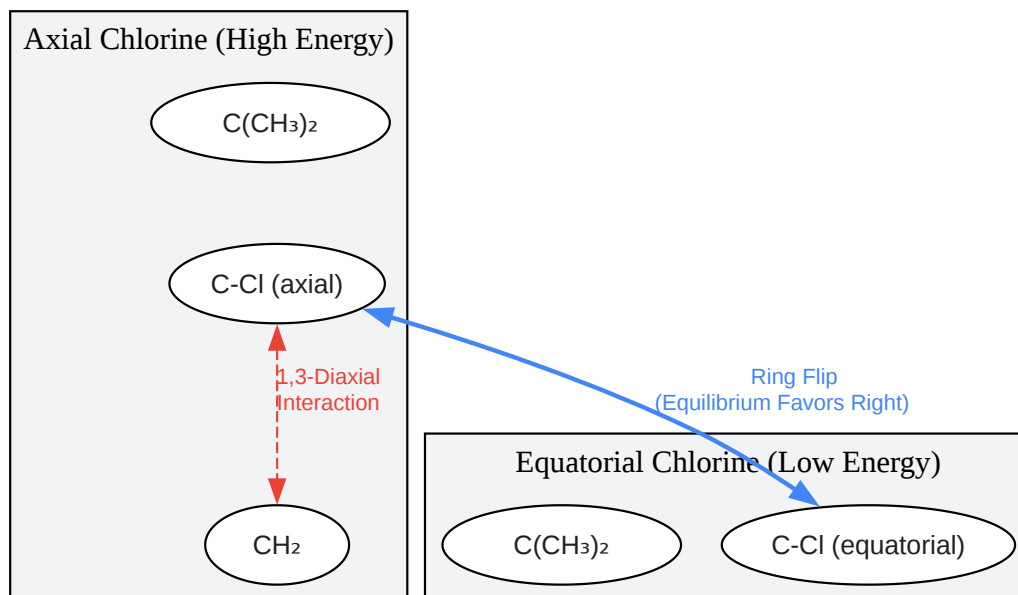
Conformational Analysis: The Dominance of Steric Effects

Cyclohexane derivatives are not planar; they exist predominantly in low-energy chair conformations. For **3-Chloro-1,1-dimethylcyclohexane**, the interplay between the substituents dictates the energetically preferred conformation. The cyclohexane ring can undergo a "ring flip," interconverting two non-identical chair conformations.

- **Conformation A (Axial Chlorine):** In this conformation, the chlorine atom occupies an axial position. This creates unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on C5. More significantly, a large 1,3-diaxial interaction would occur between the chlorine and one of the axial-like methyl groups at C1.
- **Conformation B (Equatorial Chlorine):** The ring-flipped conformation places the chlorine atom in an equatorial position. This orientation points the chlorine away from the ring, minimizing steric strain. The gem-dimethyl group at C1 effectively acts as a bulky "anchor," further favoring a conformation that minimizes steric hindrance.

Due to the significant steric strain associated with axial substituents, the conformational equilibrium overwhelmingly favors the structure where the chlorine atom is in the equatorial position.[4][5] This preference is a critical determinant of the molecule's reactivity.

Visualization of Conformational Equilibrium:



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Caption: Chair conformations of **3-Chloro-1,1-dimethylcyclohexane**.

Synthesis and Mechanistic Insight

A logical and common laboratory synthesis for this compound is the electrophilic addition of hydrogen chloride (HCl) to an appropriate alkene precursor, such as 3,3-dimethylcyclohex-1-ene. The reaction proceeds via a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule.

Mechanism: The proton (H⁺) from HCl adds to the double bond at the carbon that is less substituted (C2), leading to the formation of the more stable tertiary carbocation at C1. However, for the synthesis of the target molecule, the precursor must be 1,1-dimethylcyclohex-2-ene or 1,1-dimethylcyclohex-3-ene. Addition to 1,1-dimethylcyclohex-2-ene will place the

proton on C2, forming a tertiary carbocation at C3, which is then attacked by the chloride ion (Cl^-) to yield the desired product.

Experimental Protocol: Synthesis via Hydrochlorination

- **Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-dimethylcyclohex-2-ene (e.g., 5.0 g) in 30 mL of a non-polar, aprotic solvent like diethyl ether. Cool the flask in an ice-water bath to 0°C.
- **Reaction:** Slowly bubble dry HCl gas through the stirred solution. Alternatively, add a saturated solution of HCl in diethyl ether dropwise. The reaction is exothermic and should be kept cold to prevent side reactions.
- **Monitoring:** The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting alkene.
- **Work-up:** Once the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of cold water, 20 mL of a saturated sodium bicarbonate solution (to neutralize excess acid), and finally 20 mL of brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure **3-Chloro-1,1-dimethylcyclohexane**.

Synthesis Workflow Diagram:



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Caption: General workflow for the synthesis of **3-Chloro-1,1-dimethylcyclohexane**.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The expected data are summarized below.

Technique	Expected Features
^1H NMR	Singlet (~0.9-1.1 ppm, 6H): From the two equivalent gem-dimethyl groups. Multiplet (~3.8-4.2 ppm, 1H): The proton on the carbon bearing the chlorine (CH-Cl), shifted downfield due to the electronegativity of Cl. Multiplets (~1.2-2.0 ppm, 8H): Complex signals from the remaining eight protons on the cyclohexane ring.
^{13}C NMR	~6 signals expected: A quaternary carbon (C1), a methine carbon attached to Cl (C3, downfield), two methyl carbons, and potentially non-equivalent methylene carbons (C2, C4, C5, C6) depending on the conformation and magnetic environment.[1]
Mass Spec.	Molecular Ion (M^+): A peak at m/z 146. Isotope Peak ($\text{M}+2$): A characteristic peak at m/z 148, with an intensity approximately one-third of the M^+ peak, confirming the presence of one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl).[1]
IR Spec.	C-H stretch (sp^3): Strong bands just below 3000 cm^{-1} . C-Cl stretch: A band in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$, which can sometimes provide conformational information.

Reactivity and Synthetic Utility

The C-Cl bond is the primary site of reactivity. As a secondary alkyl halide, it can undergo both nucleophilic substitution ($\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$) and elimination ($\text{E}1$ and $\text{E}2$) reactions.

- $\text{S}_{\text{n}}2$ Reactions:** With strong, unhindered nucleophiles (e.g., CN^- , I^-) in polar aprotic solvents (e.g., acetone, DMSO), the reaction will proceed via an $\text{S}_{\text{n}}2$ mechanism. This is a concerted

process that results in an inversion of stereochemistry at the C3 position.

- **S_n1 Reactions:** With weak nucleophiles that are also the solvent (solvolysis), such as water or methanol, the reaction favors an S_n1 pathway.^{[6][7]} This involves the formation of a planar secondary carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or diastereomeric mixture of products if the starting material is chiral.
- **Elimination Reactions:** In the presence of a strong, bulky base (e.g., potassium tert-butoxide), an E2 elimination is favored, leading to the formation of alkenes (primarily 1,1-dimethylcyclohex-2-ene).

This reactivity profile makes **3-Chloro-1,1-dimethylcyclohexane** a useful intermediate for introducing a variety of functional groups at the C3 position of the 1,1-dimethylcyclohexane scaffold.

Safety and Handling

As a chlorinated hydrocarbon, **3-Chloro-1,1-dimethylcyclohexane** should be handled with care. While specific data for this exact compound is limited, related compounds like dimethylcyclohexane are highly flammable.^{[8][9]}

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.^[10]
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.^[11]
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations.

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